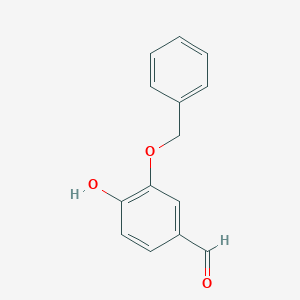

3-(Benzyloxy)-4-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMRCRFALIQFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452197 | |

| Record name | 3-benzyloxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50773-56-3 | |

| Record name | 3-benzyloxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Benzyloxy)-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-4-hydroxybenzaldehyde, a substituted aromatic aldehyde, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its unique structural features, comprising a benzaldehyde core with hydroxyl and benzyloxy functionalities, impart specific physicochemical properties that are critical for its reactivity, solubility, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of the synthetic workflow.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory and development work.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |

| Molecular Weight | 228.24 g/mol | [1][3] |

| CAS Number | 50773-56-3 | [1][4] |

| Appearance | Off-White to Light Brown Solid | [5] |

| Melting Point | 120 °C | [5] |

| Boiling Point | 403.3 ± 30.0 °C (Predicted) | [5] |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 8.79 ± 0.35 (Predicted) | [5] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Chloroform | Slightly Soluble | [5] |

| Methanol | Slightly Soluble | [5] |

| Water | The hydroxyl group enhances water solubility compared to non-hydroxylated analogs. | [3] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, 300 MHz) | δ 9.86 (s, 1H, CHO), 7.43-7.37 (m, 7H, Ar-H), 7.05 (d, J = 8.2 Hz, 1H, Ar-H), 5.77 (s, 1H, OH), 5.21 (s, 2H, OCH₂) | [5] |

| ¹³C NMR (CDCl₃, 75 MHz) | Not explicitly provided in search results, but key shifts can be inferred. | [5] |

| Infrared (IR) | Characteristic peaks for C=O (aldehyde) and O-H (hydroxyl) groups are expected. | [3] |

Experimental Protocols

A common and effective method for the synthesis of this compound involves the selective benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde).

Synthesis of this compound

Principle: This synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ion, formed from the more acidic 4-hydroxyl group of protocatechualdehyde under basic conditions, attacks benzyl bromide. The selectivity for the 4-position is due to the higher acidity of the para-hydroxyl group compared to the meta-hydroxyl group.

Materials:

-

3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Toluene

-

Ethyl acetate

-

Celite®

Procedure:

-

To a solution of 3,4-dihydroxybenzaldehyde (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

To this stirred suspension, add benzyl bromide (1.0 equivalent).

-

Reflux the reaction mixture for approximately 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through Celite® to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, eluting with a toluene/ethyl acetate (13:1, v/v) solvent system.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield 4-(benzyloxy)-3-hydroxybenzaldehyde as colorless prismatic crystals.[5]

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While specific studies detailing the direct interaction of this compound with signaling pathways are limited, research on analogous compounds provides valuable insights. For instance, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Sonic Hedgehog (Shh) signaling pathway in astrocytes, suggesting a potential neuroprotective role.[6] Furthermore, various benzaldehyde derivatives have been reported to exhibit anti-inflammatory effects by suppressing the MAPK signaling pathway.[7] Given its structural similarity, it is plausible that this compound may exhibit similar biological activities, potentially through modulation of these or related cellular signaling cascades. However, dedicated studies are required to elucidate its precise mechanism of action. The compound is noted to have antioxidant, antimicrobial, and anticancer effects in some studies.[3]

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed synthetic protocol provides a practical basis for its preparation in a laboratory setting. The visualization of the experimental workflow further clarifies the synthetic process. Although direct evidence of its interaction with specific signaling pathways is still emerging, the biological activities of related compounds suggest promising avenues for future research into the therapeutic potential of this compound.

References

- 1. 3-Benzyloxy-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Benzyloxy-4-hydroxybenzaldehyde | LGC Standards [lgcstandards.com]

- 3. This compound | 50773-56-3 | Benchchem [benchchem.com]

- 4. 3-Benzyloxy-4-hydroxybenzaldehyde | CAS#:50773-56-3 | Chemsrc [chemsrc.com]

- 5. 3-HYDROXY-4-BENZYLOXY BENZALDEHYDE CAS#: 4049-39-2 [chemicalbook.com]

- 6. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Benzyloxy)-4-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of 3-(Benzyloxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various organic molecules, including pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its identifiers, properties, synthesis, and potential biological relevance.

Core Identifiers and Physicochemical Properties

This compound is an aromatic aldehyde characterized by the presence of a benzyloxy and a hydroxyl group on the benzaldehyde core. Accurate identification and understanding of its chemical and physical properties are crucial for its application in research and synthesis.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in databases and literature.

| Identifier Type | Value |

| CAS Number | 50773-56-3[1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₁₂O₃[1][2][4][5][6] |

| Molecular Weight | 228.24 g/mol [1][2][6] |

| IUPAC Name | 4-hydroxy-3-(phenylmethoxy)benzaldehyde[6] |

| Synonyms | 4-Hydroxy-3-(phenylmethoxy)-benzaldehyde, 3-(Phenylmethoxy)-4-hydroxybenzaldehyde[1] |

| InChI | InChI=1S/C14H12O3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2[1][6] |

| InChIKey | CWMRCRFALIQFHU-UHFFFAOYSA-N[4][5][6] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)O[2][6] |

| PubChem CID | 11020635[6] |

| MDL Number | MFCD09836534[2] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Physical Form | Solid[4] |

| Flash Point | 114 °C[2] |

| Purity | ≥95% (commercially available)[4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its use as a building block in organic chemistry. Below are detailed experimental protocols for its preparation.

Synthetic Workflow

The primary synthetic route to this compound involves the selective protection of one hydroxyl group of a dihydroxybenzaldehyde precursor, followed by the introduction of the aldehyde functional group if not already present. A common method is the selective benzylation of 3,4-dihydroxybenzaldehyde.[7]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Selective Benzylation of 3,4-Dihydroxybenzaldehyde

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Benzyl chloride or benzyl bromide[7]

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or acetone as solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydroxybenzaldehyde in the chosen solvent (e.g., DMF).

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The amount should be slightly more than one molar equivalent to selectively deprotonate one of the hydroxyl groups.

-

Addition of Benzylating Agent: Slowly add one molar equivalent of benzyl chloride or benzyl bromide to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash them with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired product, this compound.[7]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on structurally related benzaldehyde derivatives provides insights into its potential pharmacological effects. Notably, compounds like 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to exhibit antioxidant and cytoprotective properties.[8][9][10]

Plausible Signaling Pathway Involvement

Based on the activity of similar compounds, it is plausible that this compound could modulate cellular signaling pathways involved in oxidative stress response and cell survival. For instance, some benzaldehyde derivatives have been shown to activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, via the ERK and Akt signaling cascades.[11] Additionally, related hydroxybenzaldehydes have been implicated in the activation of the Sonic Hedgehog (Shh) signaling pathway.[8][9][12]

Caption: Hypothesized signaling cascade for the cytoprotective effects of this compound.

Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound. The potential for this compound to serve as a scaffold for the development of novel therapeutic agents warrants its investigation in various biological assays. This guide serves as a foundational resource for such future studies.

References

- 1. 3-Benzyloxy-4-hydroxybenzaldehyde | LGC Standards [lgcstandards.com]

- 2. 3-Benzyloxy-4-hydroxybenzaldehyde | 50773-56-3 | ACA77356 [biosynth.com]

- 3. 3-Benzyloxy-4-hydroxybenzaldehyde | CAS#:50773-56-3 | Chemsrc [chemsrc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. 3-Benzyloxy-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 50773-56-3 | Benchchem [benchchem.com]

- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Hydroxybenzaldehyde | CAS:100-83-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activities of 3-(Benzyloxy)-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)-4-hydroxybenzaldehyde, a derivative of vanillin, is a synthetic compound that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its synthesis, antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide visualizes experimental workflows and potential signaling pathways to facilitate a deeper understanding of the compound's mechanisms of action.

Introduction

This compound is an aromatic aldehyde with the chemical formula C₁₄H₁₂O₃. Its structure, featuring a benzyloxy group at the 3-position and a hydroxyl group at the 4-position of the benzaldehyde ring, contributes to its unique chemical and biological properties. This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules. This guide aims to consolidate the existing scientific literature on the biological activities of this compound, providing a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Synthesis

The synthesis of this compound is most commonly achieved through the selective benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde). This reaction typically involves the use of benzyl chloride or benzyl bromide in the presence of a base.

General Experimental Protocol for Synthesis

A common method for the synthesis of this compound involves the following steps:

-

Dissolution: 3,4-dihydroxybenzaldehyde is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

Base Addition: A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is added to the solution to deprotonate the hydroxyl groups.

-

Benzylation: Benzyl chloride or benzyl bromide is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours.

-

Work-up: After the reaction is complete, the mixture is poured into water and extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following sections.

Antioxidant Activity

The presence of a phenolic hydroxyl group in the structure of this compound suggests its potential as an antioxidant. Antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: Antioxidant Activity of this compound and its Analogs

| Compound | Assay | IC₅₀ (µM) | Reference |

| 3,4-dihydroxybenzaldehyde | DPPH | Exhibits high antioxidant activity | [Generic literature] |

| 3,4,5-trihydroxybenzaldehyde | DPPH | Significantly more active than BHT, BHA, α-tocopherol | [1][2] |

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Sample Preparation: Prepare various concentrations of the test compound in methanol.

-

Reaction: Mix the DPPH solution with the test compound solutions in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader or spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance in the presence of the test sample.

-

IC₅₀ Determination: Plot the percentage of inhibition against the different concentrations of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Caption: Workflow for the DPPH radical scavenging assay.

Antimicrobial Activity

Derivatives of benzyloxybenzaldehyde have been investigated for their antimicrobial properties against various bacteria and fungi. The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC).

Table 2: Antimicrobial Activity of Benzaldehyde and its Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzaldehyde | Staphylococcus aureus | ≥ 1024 | |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 |

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Compound Dilution: Prepare serial dilutions of the test compound in the broth in a 96-well microplate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Several studies have explored the anticancer potential of benzyloxybenzaldehyde derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The cytotoxic effect is commonly assessed using the MTT assay, which measures cell viability.

Table 3: Anticancer Activity of Benzyloxybenzaldehyde Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | Potent activity at 1-10 µM | [3] |

| ABMM-15 (a benzyloxybenzaldehyde derivative) | A549 (non-small cell lung cancer) | No significant cytotoxicity | |

| ABMM-16 (a benzyloxybenzaldehyde derivative) | A549 (non-small cell lung cancer) | No significant cytotoxicity |

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm.

-

IC₅₀ Calculation: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow for the MTT cell viability assay.

Enzyme Inhibition

Benzaldehyde and its derivatives have been reported to inhibit various enzymes, including tyrosinase and acetylcholinesterase.

Table 4: Enzyme Inhibitory Activity of Benzaldehyde Derivatives

| Compound | Enzyme | IC₅₀ | Reference |

| 4-hydroxybenzaldehyde | Tyrosinase | 1.22 mM | [4] |

| 3,4-dihydroxybenzaldehyde-O-ethyloxime | Tyrosinase | 0.3 µM | |

| Benzaldehyde | Tyrosinase | 31.0 µM | [2] |

| Benzyloxychalcone derivatives | Acetylcholinesterase | Exhibited inhibitory activity | [5] |

-

Reagents: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compound in a suitable buffer (e.g., phosphate buffer).

-

Reaction Mixture: In a 96-well plate, mix the tyrosinase enzyme with the test compound at various concentrations and pre-incubate for a short period.

-

Initiate Reaction: Add the L-DOPA solution to start the enzymatic reaction.

-

Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at approximately 475 nm over time.

-

Calculation: Determine the initial velocity of the reaction for each concentration of the inhibitor.

-

IC₅₀ Determination: Calculate the percentage of inhibition and plot it against the inhibitor concentration to determine the IC₅₀ value.

-

Reagents: Prepare solutions of acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer.

-

Reaction Mixture: In a 96-well plate, combine the AChE enzyme, DTNB, and the test compound at various concentrations.

-

Initiate Reaction: Add the ATCI solution to start the reaction.

-

Measurement: Measure the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculation: Determine the rate of the reaction for each inhibitor concentration.

-

IC₅₀ Determination: Calculate the percentage of inhibition and plot it against the inhibitor concentration to determine the IC₅₀ value.

Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are not fully elucidated, studies on related benzaldehyde derivatives provide insights into its potential modes of action, particularly in cancer. Benzaldehyde and its derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6]

Some studies suggest that the anticancer effects of benzaldehyde may be mediated through the regulation of key signaling pathways. For instance, benzaldehyde has been reported to inhibit the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, which are crucial for cancer cell survival and proliferation.[6] Furthermore, simpler analogs like 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Sonic hedgehog (Shh) signaling pathway and inhibit the expression of apoptosis-related molecules.[7]

Caption: Potential anticancer mechanisms of this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide spectrum of biological activities. While existing research highlights their potential as antioxidant, antimicrobial, anticancer, and enzyme-inhibiting agents, further studies are required to fully elucidate their therapeutic potential. Specifically, more comprehensive in vitro and in vivo studies are needed to establish a complete pharmacological profile for this compound, including detailed dose-response relationships and specific IC₅₀ and MIC values across a broader range of assays and cell lines. A deeper investigation into the molecular mechanisms and signaling pathways modulated by this compound will be crucial for identifying its specific cellular targets and for the rational design of more potent and selective analogs for drug development.

References

- 1. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

3-(Benzyloxy)-4-hydroxybenzaldehyde molecular structure and formula

An In-depth Technical Guide to 3-(Benzyloxy)-4-hydroxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological context of this compound, a key intermediate in the synthesis of complex organic molecules.

Molecular Structure and Formula

This compound is an aromatic aldehyde characterized by a benzene ring substituted with an aldehyde, a hydroxyl group, and a benzyloxy group. Its IUPAC name is 4-hydroxy-3-(phenylmethoxy)benzaldehyde.[1][2] The molecule's structure makes it a valuable building block in organic synthesis, particularly for pharmaceuticals.[1]

The core structure consists of a benzaldehyde moiety, with the hydroxyl (-OH) group at the C4 position and the benzyloxy (-OCH₂C₆H₅) group at the C3 position. This arrangement of functional groups allows for a variety of chemical transformations.

Key Identifiers

The fundamental properties and identifiers of this compound are summarized below.

| Identifier | Value | Reference |

| Chemical Formula | C₁₄H₁₂O₃ | [1][2][3] |

| Molecular Weight | 228.24 g/mol | [1][2][3] |

| IUPAC Name | 4-hydroxy-3-(phenylmethoxy)benzaldehyde | [1][2] |

| CAS Number | 50773-56-3 | [1][2] |

| SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)O | [2] |

| InChIKey | CWMRCRFALIQFHU-UHFFFAOYSA-N | [1][3] |

| Physical Form | Solid | [3] |

Spectroscopic and Physicochemical Data

Spectroscopic analysis is crucial for the verification of the structure and purity of the compound. Key analytical data are presented below.

| Property / Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 10.50 (s, 1H, -OH), 9.80 (s, 1H, -CHO), 7.45–7.30 (m, 5H, benzyl), 6.90–7.10 (m, 3H, aromatic) | [1] |

| Infrared (IR) | Characteristic Peaks: Broad O-H stretch at ~3300 cm⁻¹; Aldehyde C=O stretch at ~1700 cm⁻¹; C-O-C stretch at ~1250 cm⁻¹. | [1] |

| Mass Spectrometry | Specific high-resolution mass spectrometry data for this CAS number is not readily available in the searched literature. The exact mass is calculated to be 228.0786 Da. | [4] |

| Flash Point | 114 °C | [5] |

Experimental Protocols

Synthesis from 3,4-Dihydroxybenzaldehyde

A primary method for synthesizing this compound is through the selective mono-benzylation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).[1] The phenolic hydroxyl group at the C3 position is more sterically hindered and slightly less acidic than the one at C4, allowing for selective protection.

Materials:

-

3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde)

-

Benzyl bromide or Benzyl chloride

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Ethyl acetate and Hexane for chromatography

Protocol:

-

Reaction Setup: Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in acetone in a round-bottom flask equipped with a reflux condenser.

-

Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. The mixture should be stirred vigorously.

-

Alkylation: Add benzyl bromide (1.0-1.1 eq) dropwise to the suspension at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Biological and Pharmacological Context

While this compound is primarily valued as a synthetic intermediate for more complex molecules like β-blockers, its structural motifs are found in various biologically active compounds.[1] Research into related hydroxybenzaldehyde derivatives suggests potential for antioxidant and anti-inflammatory activities.[1]

Role in Modulating the Sonic Hedgehog (Shh) Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical during embryonic development and for adult tissue maintenance.[6][7] Aberrant activation of this pathway is implicated in several cancers.[7] The pathway is initiated when the Sonic Hedgehog (Shh) ligand binds to its receptor, Patched (PTCH1). This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a G-protein-coupled receptor-like protein.[8][9] The activation of SMO triggers a downstream cascade that ultimately leads to the activation of Gli family transcription factors, which translocate to the nucleus and regulate the expression of target genes.[7][9]

Small molecules can directly modulate this pathway. Notably, studies on related compounds like 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have shown they can act as activators of the Shh pathway, likely by interacting with components downstream of the Shh ligand itself, potentially at the level of SMO.[6] This provides a valuable therapeutic avenue for conditions requiring tissue regeneration or repair.

References

- 1. This compound | 50773-56-3 | Benchchem [benchchem.com]

- 2. 3-Benzyloxy-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-Benzyloxy-4-hydroxybenzaldehyde | LGC Standards [lgcstandards.com]

- 5. 3-Benzyloxy-4-hydroxybenzaldehyde | 50773-56-3 | ACA77356 [biosynth.com]

- 6. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 8. Small-molecule modulators of the Sonic Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small-molecule modulators of the Sonic Hedgehog signaling pathway - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 3-(Benzyloxy)-4-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Benzyloxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of experimentally verified spectra for this specific molecule in public domains, this document presents a detailed analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a valuable resource for the synthesis, characterization, and quality control of this compound.

Chemical Structure and Properties

IUPAC Name: this compound Synonyms: 4-Hydroxy-3-(phenylmethoxy)benzaldehyde CAS Number: 50773-56-3[1] Molecular Formula: C₁₄H₁₂O₃[2] Molecular Weight: 228.24 g/mol [2]

Structure:

Figure 1. Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.80 | s | 1H | Aldehyde (-CHO) |

| ~7.30-7.50 | m | 5H | Benzyl aromatic protons |

| ~7.40 | d | 1H | H-6 (aromatic) |

| ~7.25 | dd | 1H | H-2 (aromatic) |

| ~6.95 | d | 1H | H-5 (aromatic) |

| ~5.15 | s | 2H | Methylene (-CH₂-) |

| ~6.00 | br s | 1H | Hydroxyl (-OH) |

Note: Predicted values are based on the analysis of structurally similar compounds, such as benzyl o-vanillin.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | Aldehyde (C=O) |

| ~151.0 | C-4 (aromatic, C-OH) |

| ~147.0 | C-3 (aromatic, C-O-CH₂) |

| ~136.5 | C-1' (benzyl, ipso) |

| ~129.0 | C-1 (aromatic) |

| ~128.5 | C-3', C-5' (benzyl) |

| ~128.0 | C-4' (benzyl) |

| ~127.5 | C-2', C-6' (benzyl) |

| ~125.0 | C-6 (aromatic) |

| ~115.5 | C-5 (aromatic) |

| ~114.0 | C-2 (aromatic) |

| ~71.0 | Methylene (-CH₂) |

Note: Predicted values are based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1590, ~1510 | Medium-Strong | C=C stretch (aromatic) |

| ~1270 | Strong | C-O stretch (aryl ether) |

| ~1130 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 228 | [M]⁺ (Molecular ion) |

| 227 | [M-H]⁺ |

| 199 | [M-CHO]⁺ |

| 137 | [M-C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following section details the general methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis via Williamson Ether Synthesis

This compound can be synthesized by the selective benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde).

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (1.1 equivalents).

-

Stir the mixture at room temperature for 20 minutes.

-

Add benzyl bromide (1 equivalent) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

Mass Spectrometry (MS): Mass spectral data can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for chemical synthesis and spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(Benzyloxy)-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Benzyloxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Given the limited availability of specific quantitative data in the public domain for this compound, this guide combines qualitative information, predicted characteristics based on its chemical structure, and detailed experimental protocols to enable researchers to determine precise empirical data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2][3] |

| Molecular Weight | 228.24 g/mol | [1][2][3] |

| CAS Number | 50773-56-3 | [2][3] |

| Appearance | Off-White to Light Brown Solid | [4] |

| Melting Point | 120 °C (from ethanol) | [4] |

| Boiling Point (Predicted) | 403.3 ± 30.0 °C | [4] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 8.79 ± 0.35 | [4] |

Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, its structural features provide insight into its expected solubility behavior.

Qualitative Solubility:

Based on available information, this compound is described as being slightly soluble in chloroform and methanol.[4] The presence of a hydroxyl group is known to enhance water solubility in comparison to analogs with methoxy or ethoxy groups. Due to its aromatic nature and the presence of both polar (hydroxyl, aldehyde) and nonpolar (benzyl) groups, it is expected to have moderate solubility in a range of polar organic solvents.

Predicted Solubility in Common Solvents:

The following table provides a predicted solubility profile based on the principle of "like dissolves like." These predictions should be confirmed experimentally using the protocols provided in this guide.

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The large nonpolar benzyloxy group likely limits solubility despite the presence of a hydrogen-bonding hydroxyl group. |

| Methanol | Moderate to High | The polarity of methanol and its ability to act as both a hydrogen bond donor and acceptor should facilitate dissolution. |

| Ethanol | Moderate to High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to result in good solubility. |

| Acetone | Moderate to High | As a polar aprotic solvent, acetone should effectively solvate the molecule. |

| Acetonitrile | Moderate | Its polarity should allow for reasonable dissolution of the compound. |

| Dimethylformamide (DMF) | High | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is another strong polar aprotic solvent that is expected to readily dissolve the compound. |

| Chloroform | Low to Moderate | As a relatively nonpolar solvent, it is expected to have limited capacity to dissolve this molecule, though some solubility is reported.[4] |

| Toluene | Low | The nonpolar nature of toluene is unlikely to effectively solvate the polar functional groups of the molecule. |

Illustrative Quantitative Solubility of a Related Compound: 4-Hydroxybenzaldehyde

To provide a quantitative perspective, the following table summarizes the experimentally determined solubility of the related compound, 4-hydroxybenzaldehyde, in various organic solvents. This data can serve as a useful reference point, though direct extrapolation should be done with caution due to the structural differences.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 278.15 | 0.1332 |

| 298.15 | 0.2245 | |

| 318.15 | 0.3571 | |

| Ethanol | 278.15 | 0.1218 |

| 298.15 | 0.2032 | |

| 318.15 | 0.3204 | |

| n-Propanol | 278.15 | 0.1132 |

| 298.15 | 0.1891 | |

| 318.15 | 0.2983 | |

| Isopropanol | 278.15 | 0.1045 |

| 298.15 | 0.1748 | |

| 318.15 | 0.2761 | |

| 1-Butanol | 278.15 | 0.1033 |

| 298.15 | 0.1728 | |

| 318.15 | 0.2731 | |

| Ethyl Acetate | 278.15 | 0.1189 |

| 298.15 | 0.1985 | |

| 318.15 | 0.3134 | |

| 2-Butanone | 278.15 | 0.1732 |

| 298.15 | 0.2862 | |

| 318.15 | 0.4411 | |

| Acetone | 278.15 | 0.1701 |

| 298.15 | 0.2813 | |

| 318.15 | 0.4339 | |

| Acetonitrile | 278.15 | 0.0412 |

| 298.15 | 0.0713 | |

| 318.15 | 0.1192 | |

| Toluene | 278.15 | 0.0031 |

| 298.15 | 0.0062 | |

| 318.15 | 0.0119 | |

| N,N-Dimethylformamide | 278.15 | 0.2589 |

| 298.15 | 0.3981 | |

| 318.15 | 0.5692 | |

| 1,4-Dioxane | 278.15 | 0.1201 |

| 298.15 | 0.1998 | |

| 318.15 | 0.3155 |

Data for 4-hydroxybenzaldehyde is illustrative. Source:[5]

Stability Profile

General Stability Considerations:

-

Oxidative Degradation: The aldehyde functional group is susceptible to oxidation, which would likely yield the corresponding carboxylic acid, 3-(benzyloxy)-4-hydroxybenzoic acid.[6] The phenolic hydroxyl group can also be a site of oxidation.

-

Photostability: Aromatic aldehydes can be sensitive to light. Photodegradation pathways may be complex and should be investigated under controlled conditions as per ICH Q1B guidelines.

-

Thermal Stability: While the predicted boiling point is high, thermal degradation at elevated temperatures, especially in the presence of oxygen, is possible.

-

pH Stability: The phenolic hydroxyl group can ionize under basic conditions, which may influence the compound's stability and degradation pathways. Hydrolysis of the benzyl ether under strongly acidic or basic conditions is also a possibility, though ethers are generally stable.

Predicted Degradation Pathways:

Based on the known degradation patterns of related phenolic aldehydes, the following pathways are predicted under stress conditions:

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination: Isothermal Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, acetone).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature orbital shaker or water bath (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time to equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of a pre-established analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies should be conducted according to ICH Q1A(R2) guidelines.

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., up to 72 hours).

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature in the dark for a defined period.

-

Thermal Degradation: Expose a solid sample and the stock solution to elevated temperatures (e.g., 60 °C) in a stability chamber.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound under each condition.

-

Identify and characterize any significant degradation products using techniques such as LC-MS.

-

Caption: Workflow for Forced Degradation Studies.

Conclusion

This compound is a valuable building block in synthetic chemistry. While specific quantitative data on its solubility and stability are limited, this guide provides a framework for researchers to understand its predicted behavior and, more importantly, to generate precise experimental data. The provided protocols for solubility determination and forced degradation studies offer a systematic approach to characterizing this compound, which is crucial for its effective use in drug development and other scientific applications.

References

- 1. This compound | 50773-56-3 | Benchchem [benchchem.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. 3-Benzyloxy-4-hydroxybenzaldehyde | LGC Standards [lgcstandards.com]

- 4. 3-HYDROXY-4-BENZYLOXY BENZALDEHYDE CAS#: 4049-39-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Multifaceted Mechanism of Action of 3-(Benzyloxy)-4-hydroxybenzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-4-hydroxybenzaldehyde is a synthetic organic compound with a molecular formula of C₁₄H₁₂O₃.[1][2] It serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1] While direct, in-depth research on the specific mechanism of action of this compound is nascent, its structural similarity to other biologically active benzaldehydes, such as 3-hydroxybenzaldehyde (3-HBA) and 4-hydroxybenzaldehyde (4-HBA), allows for informed hypotheses regarding its potential biological activities and signaling pathways. This technical guide synthesizes the available information on this compound and related compounds to provide a comprehensive overview of its potential mechanisms of action.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |

| Molecular Weight | 228.24 g/mol | [1][2] |

| CAS Number | 50773-56-3 | [2] |

| Melting Point | 120 °C | [3] |

| Boiling Point | 403.3±30.0 °C (Predicted) | [3] |

| Density | 1.238±0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.79±0.35 (Predicted) | [3] |

Known and Potential Biological Activities

This compound is recognized as a building block for biologically active compounds and has been investigated for its therapeutic potential, particularly in the context of neurodegenerative diseases and cancer.[1] Its aldehyde group can participate in nucleophilic addition reactions, which may contribute to its biological effects, including antioxidant activity and the modulation of inflammatory pathways.[1]

Antioxidant Activity

Benzaldehyde derivatives, in general, are known for their antioxidant properties.[4] Specifically, 3-HBA and 4-HBA are potent free radical inhibitors that can activate nitric oxide synthase (NOS) expression and inhibit oxidative stress.[5] The phenolic hydroxyl group in these molecules is a key contributor to their antioxidant capacity. Given its structure, this compound is also presumed to possess antioxidant properties.

Anti-inflammatory Effects

Research on a novel benzaldehyde isolated from the coral-derived fungus Aspergillus terreus has demonstrated significant anti-inflammatory effects. This compound was shown to reduce the levels of inflammatory biomarkers, inhibit the release of nitric oxide (NO) and reactive oxygen species (ROS), and block the protein expression of interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[6] This was achieved through the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6]

Neuroprotective Effects

Studies on 3-HBA and 4-HBA have revealed their protective effects on mouse astrocytes.[5][7] These compounds were found to enhance cell viability and inhibit apoptosis in astrocytes treated with excretory/secretory products from Angiostrongylus cantonensis, a parasite that can cause eosinophilic meningitis.[5][7] This neuroprotective effect is mediated through the activation of the Sonic Hedgehog (Shh) signaling pathway.[5][7]

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of structurally related compounds, two primary signaling pathways are hypothesized to be modulated by this compound: the Sonic Hedgehog (Shh) pathway and the MAPK pathway.

Activation of the Sonic Hedgehog (Shh) Signaling Pathway

The Shh signaling pathway plays a crucial role in cellular proliferation, differentiation, and survival. In the context of neuroprotection, activation of this pathway can inhibit apoptosis. Research on 3-HBA and 4-HBA has shown that these compounds significantly increase the gene and protein expression of key components of the Shh pathway, including Shh, Smoothened (Smo), and Gli.[5]

Caption: Hypothesized activation of the Shh pathway by this compound.

Suppression of the MAPK Signaling Pathway

The MAPK signaling pathway is central to the inflammatory response. Extracellular signals can activate a cascade of protein kinases (MAPKKK, MAPKK, MAPK) that ultimately lead to the expression of pro-inflammatory genes. A novel benzaldehyde has been shown to inhibit the phosphorylation of key MAPK proteins (ERK, JNK, and p38), thereby reducing inflammation.[6]

Caption: Hypothesized suppression of the MAPK pathway by this compound.

Summary of Quantitative Data from Related Benzaldehydes

The following table summarizes the quantitative data from studies on 3-HBA, 4-HBA, and a novel benzaldehyde from Aspergillus terreus. This data provides a reference for the potential efficacy of this compound.

| Compound | Assay | Concentration | Result | Reference |

| 3-HBA | Cell Viability (Astrocytes) | 0.1 and 0.5 mM | Increased cell viability | [5] |

| 4-HBA | Cell Viability (Astrocytes) | 0.1 and 0.5 mM | Increased cell viability | [5] |

| 3-HBA | Shh, Smo, Gli mRNA expression (Astrocytes) | 0.1 and 0.5 mM | Significant increase | [5] |

| 4-HBA | Shh, Smo, Gli mRNA expression (Astrocytes) | 0.1 and 0.5 mM | Significant increase | [5] |

| 3-HBA | Shh, Smo, Gli protein expression (Astrocytes) | 0.1 and 0.5 mM | Significant increase | [5] |

| 4-HBA | Shh, Smo, Gli protein expression (Astrocytes) | 0.1 and 0.5 mM | Significant increase | [5] |

| Benzaldehyde 1 (A. terreus) | NO production (RAW264.7 cells) | 25, 50, 100 µM | Significant inhibition | [6] |

| Benzaldehyde 2 (A. terreus) | NO production (RAW264.7 cells) | 25, 50, 100 µM | Significant inhibition | [6] |

| Benzaldehyde 1 (A. terreus) | ROS production (RAW264.7 cells) | 25, 50, 100 µM | Significant reduction | [6] |

| Benzaldehyde 2 (A. terreus) | ROS production (RAW264.7 cells) | 25, 50, 100 µM | Significant reduction | [6] |

| Benzaldehyde 1 (A. terreus) | IL-6, iNOS, COX-2 protein expression | 25, 50, 100 µM | Effective blocking | [6] |

| Benzaldehyde 2 (A. terreus) | IL-6, iNOS, COX-2 protein expression | 25, 50, 100 µM | Effective blocking | [6] |

| Benzaldehyde 1 (A. terreus) | ERK, JNK, p38 phosphorylation | 25, 50, 100 µM | Effective blocking | [6] |

| Benzaldehyde 2 (A. terreus) | ERK, JNK, p38 phosphorylation | 25, 50, 100 µM | Effective blocking | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related benzaldehydes. These protocols can serve as a template for investigating the mechanism of action of this compound.

Cell Viability Assay (CCK-8)

-

Cell Culture: Mouse astrocytes are cultured in appropriate media.

-

Treatment: Cells are pretreated with different concentrations of the test compound (e.g., 0.1 and 0.5 mM of 3-HBA or 4-HBA) for a specified time (e.g., 12 hours).

-

Induction of Cell Stress (if applicable): Cells are then treated with a stress-inducing agent (e.g., 250 μg/ml A. cantonensis excretory/secretory products) for a further period (e.g., 12 hours).

-

Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay. The highly water-soluble tetrazolium salt WST-8 is reduced by cellular dehydrogenases to a water-soluble formazan dye.

-

Measurement: The absorbance of the formazan dye is measured at 450 nm using a spectrophotometer. The absorbance is directly proportional to the number of living cells.

-

Data Analysis: Data is analyzed using appropriate statistical software (e.g., GraphPad Prism).[5]

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using a qPCR instrument with a reaction mixture containing cDNA, specific primers for the genes of interest (e.g., Shh, Smo, Gli, and a housekeeping gene like GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Thermal Cycling: The reaction undergoes thermal cycling, including denaturation, annealing, and extension steps.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.[5]

Western Blotting

-

Protein Extraction: Total protein is extracted from treated and control cells using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., anti-Shh, anti-Smo, anti-Gli, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.[5][6]

Conclusion

While the direct mechanism of action of this compound remains to be fully elucidated, the existing body of research on structurally similar benzaldehydes provides a strong foundation for hypothesizing its biological activities. The potential for this compound to modulate the Sonic Hedgehog and MAPK signaling pathways suggests its promise in therapeutic areas such as neuroprotection and anti-inflammation. Further investigation utilizing the experimental protocols outlined in this guide is warranted to definitively characterize its mechanism of action and unlock its full therapeutic potential.

References

- 1. This compound | 50773-56-3 | Benchchem [benchchem.com]

- 2. 3-Benzyloxy-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-HYDROXY-4-BENZYLOXY BENZALDEHYDE CAS#: 4049-39-2 [chemicalbook.com]

- 4. 3-Hydroxybenzaldehyde | CAS:100-83-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-(Benzyloxy)-4-hydroxybenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-4-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a reactive aldehyde group and a selectively protected catechol moiety, allows for a diverse range of chemical transformations. The benzyl ether provides a stable protecting group for the 3-hydroxyl group, enabling selective reactions at the 4-hydroxyl and the aldehyde functionalities. This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound.

Chemical Properties

| Property | Value |

| CAS Number | 50773-56-3[1] |

| Molecular Formula | C₁₄H₁₂O₃[1][2] |

| Molecular Weight | 228.24 g/mol [3][1] |

| Appearance | Off-white to light brown solid[4] |

| Melting Point | 120 °C[4] |

| Solubility | Sparingly soluble in water; soluble in DMSO, ethanol, and DMF[2] |

Synthesis of this compound

The most common and regioselective method for the synthesis of this compound involves the selective benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde).

Protocol 1: Regioselective Benzylation of 3,4-Dihydroxybenzaldehyde[5]

This protocol describes the selective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. The higher acidity of the 4-hydroxyl group allows for its preferential deprotonation and subsequent benzylation.

Reaction Scheme:

Synthesis of this compound.

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Benzyl bromide

-

Sodium bicarbonate (NaHCO₃)

-

Sodium iodide (NaI)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

10% Aqueous HCl

Procedure:

-

To a solution of 3,4-dihydroxybenzaldehyde (1.0 mmol) in DMF (5 mL), add sodium bicarbonate (1.5 mmol), benzyl bromide (1.1 mmol), and sodium iodide (0.3 mmol).

-

Stir the resulting mixture at 40°C for 20-24 hours.

-

After completion of the reaction (monitored by TLC), add 10% aqueous HCl (10 mL).

-

Extract the aqueous solution with ethyl acetate (3 x 10 mL).

-

Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous MgSO₄.

-

Evaporate the solvent in vacuo to give the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a toluene/ethyl acetate gradient) to afford this compound.

Quantitative Data:

| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield | Reference |

| 3,4-Dihydroxybenzaldehyde | This compound | Benzyl bromide, NaHCO₃, NaI, DMF | 20 h | 40°C | 71% | [5] |

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules. The aldehyde group can undergo a variety of transformations, including oxidation, reduction, and olefination.

Oxidation to 3-(Benzyloxy)-4-hydroxybenzoic acid

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and natural products.

This protocol describes a general method for the oxidation of aromatic aldehydes to carboxylic acids using sodium chlorite.

Reaction Scheme:

Oxidation of the aldehyde to a carboxylic acid.

Materials:

-

This compound

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-Methyl-2-butene

-

tert-Butanol (t-BuOH)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 mmol) in a mixture of t-BuOH and water.

-

Add 2-methyl-2-butene (a chlorine scavenger).

-

In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water.

-

Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

-

Stir the reaction mixture for 4-6 hours, or until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding saturated aqueous sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Typical for Aromatic Aldehydes):

| Starting Material | Product | Oxidizing Agent | Typical Yield | Reference |

| Aromatic Aldehyde | Aromatic Carboxylic Acid | Sodium Chlorite | >90% | General Knowledge |

Reduction to 3-(Benzyloxy)-4-hydroxybenzyl alcohol

The aldehyde can be reduced to the corresponding primary alcohol, which is another important synthetic intermediate.

This protocol outlines a straightforward and high-yielding reduction of the aldehyde to an alcohol using sodium borohydride.

Reaction Scheme:

Reduction of the aldehyde to an alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 mmol) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.2 mmol) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of water, followed by 1M HCl to adjust the pH to ~6-7.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Quantitative Data (Typical for Aldehyde Reduction):

| Starting Material | Product | Reducing Agent | Typical Yield | Reference |

| Benzaldehyde Derivatives | Benzyl Alcohol Derivatives | NaBH₄ | >95% | [6][7] |

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. This compound can be reacted with various phosphorus ylides to generate substituted styrenes.

This protocol provides a general method for the methylenation of an aldehyde.

Reaction Scheme:

Wittig olefination of the aldehyde.

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Preparation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise. A color change indicates ylide formation.

-

Stir the mixture at 0°C for 1 hour.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

-

Quantitative Data (Typical for Wittig Reaction):

| Aldehyde | Ylide | Product | Typical Yield | Reference |

| Benzaldehyde Derivatives | Non-stabilized Ylides | Styrene Derivatives | 60-80% | General Knowledge |

Workflow Diagrams

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of compounds derived from this compound.

General workflow for synthesis and purification.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols provided herein offer robust methods for its preparation and subsequent transformation into a variety of useful derivatives. The ability to selectively manipulate the aldehyde and hydroxyl functionalities makes this compound an essential tool for medicinal chemists and researchers in the development of novel bioactive molecules. Careful control of reaction conditions is key to achieving high yields and selectivities in these transformations.

References

- 1. 3-Benzyloxy-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 50773-56-3 | Benchchem [benchchem.com]

- 3. 3-Benzyloxy-4-hydroxybenzaldehyde | 50773-56-3 | ACA77356 [biosynth.com]

- 4. 3-HYDROXY-4-BENZYLOXY BENZALDEHYDE CAS#: 4049-39-2 [m.chemicalbook.com]

- 5. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes: 3-(Benzyloxy)-4-hydroxybenzaldehyde as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-4-hydroxybenzaldehyde is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of a diverse range of biologically active molecules.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, allows for sequential and regioselective modifications, making it an ideal scaffold for the construction of complex pharmaceutical agents. The benzyl ether provides a crucial protecting group for the 3-hydroxyl, enabling selective reactions at the 4-hydroxyl and aldehyde functionalities. This strategic protection is pivotal in multi-step syntheses of targeted therapeutic compounds.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of pharmaceuticals, with a focus on its application in the synthesis of Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors and as a precursor for Phosphodiesterase 4 (PDE4) inhibitors.

Applications in Pharmaceutical Development

Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibitors for Oncology

Therapeutic Rationale: Aldehyde dehydrogenase 1A3 (ALDH1A3) is overexpressed in various cancer types and is associated with cancer stem cell populations, contributing to chemoresistance and poor patient outcomes.[2][3] Selective inhibition of ALDH1A3 presents a promising therapeutic strategy to target cancer stem cells and overcome drug resistance. Benzyloxybenzaldehyde derivatives have been identified as a promising scaffold for the development of potent and selective ALDH1A3 inhibitors.[2][3][4][5]

Synthetic Strategy: The synthesis of benzyloxybenzaldehyde-based ALDH1A3 inhibitors typically involves the O-alkylation of a corresponding hydroxybenzaldehyde with a benzyl halide.[6][7][8] The aldehyde functionality can then be further modified to explore structure-activity relationships.

Quantitative Data Summary:

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| ABMM-15 | 4-(Benzyloxy)-3-methoxybenzaldehyde | ALDH1A3 | 0.23 ± 0.05 | [2][4][5] |

| ABMM-16 | 3-(Benzyloxy)-4-methoxybenzaldehyde | ALDH1A3 | 1.29 ± 0.10 | [2][4][5] |

Intermediates for Phosphodiesterase 4 (PDE4) Inhibitors

Therapeutic Rationale: Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), resulting in anti-inflammatory effects. PDE4 inhibitors are utilized in the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD). Roflumilast is a selective PDE4 inhibitor approved for the treatment of severe COPD.[9]

Synthetic Strategy: The synthesis of Roflumilast and its analogs often involves intermediates derived from 3,4-dihydroxybenzaldehyde. A key step is the selective protection of the hydroxyl groups, where benzylation to form a benzyloxybenzaldehyde derivative is a common strategy. This allows for subsequent modifications at the other hydroxyl position before deprotection and final elaboration to the target molecule.

Experimental Protocols

Protocol 1: General Synthesis of Benzyloxybenzaldehyde Derivatives (e.g., for ALDH1A3 Inhibitors)

This protocol describes a general method for the O-alkylation of a phenolic starting material, which can be adapted for the synthesis of various benzyloxybenzaldehyde derivatives.

Materials:

-

Phenolic starting material (e.g., 3-hydroxybenzaldehyde or 4-hydroxybenzaldehyde) (1.0 eq.)

-

Potassium carbonate (1.5 eq.)

-

Benzyl halide (e.g., benzyl bromide) (1.0 eq.)

-

Dimethylformamide (DMF)

-

Ethanol

-

Water

Procedure:

-

To a solution of the phenolic starting material (1.0 eq.) and potassium carbonate (1.5 eq.) in 10 mL of DMF, add the corresponding benzyl halide (1.0 eq.).[7][8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, reduce the volume of DMF by evaporation under vacuum.[7][8]

-

Add 20 mL of water to the residue to precipitate the product.[7][8]

-

Collect the precipitate by filtration, dry, and recrystallize from ethanol to yield the pure benzyloxybenzaldehyde derivative.[7][8]

Protocol 2: ALDH1A3 Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of synthesized compounds against ALDH1A3.

Materials:

-

Synthesized benzyloxybenzaldehyde derivatives

-

Recombinant human ALDH1A3 enzyme

-

NAD⁺